molecular formula C7H10O B13967800 1-(2-Methyl-1-cyclobuten-1-yl)ethanone CAS No. 67223-99-8

1-(2-Methyl-1-cyclobuten-1-yl)ethanone

Cat. No.: B13967800
CAS No.: 67223-99-8
M. Wt: 110.15 g/mol
InChI Key: OXRAKTPGEOKFIB-UHFFFAOYSA-N
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Description

1-(2-Methyl-1-cyclobuten-1-yl)ethanone is an organic compound with the molecular formula C7H10O It is a ketone characterized by a cyclobutene ring substituted with a methyl group and an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methyl-1-cyclobuten-1-yl)ethanone can be synthesized through several methods. One common approach involves the cycloaddition reaction of aryl alkynes with acrylates, catalyzed by In(tfacac)3-TMSBr. This method provides high chemo- and stereoselectivity, resulting in the formation of cyclobutenes .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methyl-1-cyclobuten-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methyl group on the cyclobutene ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketone derivatives.

    Reduction: Alcohols.

    Substitution: Halogenated cyclobutene derivatives.

Scientific Research Applications

1-(2-Methyl-1-cyclobuten-1-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methyl-1-cyclobuten-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. The cyclobutene ring and the ketone group play crucial roles in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

1-(2-Methyl-1-cyclobuten-1-yl)ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its cyclobutene ring, which imparts distinct chemical properties and reactivity patterns.

Properties

CAS No.

67223-99-8

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

IUPAC Name

1-(2-methylcyclobuten-1-yl)ethanone

InChI

InChI=1S/C7H10O/c1-5-3-4-7(5)6(2)8/h3-4H2,1-2H3

InChI Key

OXRAKTPGEOKFIB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CC1)C(=O)C

Origin of Product

United States

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